molecular formula C17H16ClN3O2 B2470917 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine CAS No. 477861-86-2

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2470917
CAS No.: 477861-86-2
M. Wt: 329.78
InChI Key: BHSLTHRDHTUJHS-UHFFFAOYSA-N
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Description

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core. This intermediate is then reacted with 3,4-dimethoxybenzylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-6-3-11(7-16(15)23-2)9-19-17-13-5-4-12(18)8-14(13)20-10-21-17/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSLTHRDHTUJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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